Technical Monograph: 4-Amino-N-(4-ethoxyphenyl)benzamide Hydrochloride
Technical Monograph: 4-Amino-N-(4-ethoxyphenyl)benzamide Hydrochloride
Bioactive Scaffold & Pharmacological Intermediate [1]
Executive Summary
4-Amino-N-(4-ethoxyphenyl)benzamide hydrochloride (CAS: 109651-02-7) is a synthetic benzanilide derivative that serves as a critical pharmacophore in medicinal chemistry.[1] Structurally, it represents a hybrid of 4-aminobenzoic acid (PABA) and p-phenetidine (4-ethoxyaniline).[1] While often utilized as a high-purity intermediate for the synthesis of histone deacetylase (HDAC) inhibitors, SIRT1 activators, and liquid crystal mesogens, the molecule itself possesses intrinsic biological activity profiles related to inflammation modulation and ion channel regulation.[1]
This guide details the physicochemical properties, biological mechanisms, and experimental protocols for researchers utilizing this scaffold in drug discovery.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride |
| Common Synonyms | 4-Amino-4'-ethoxybenzanilide HCl; N-(p-Ethoxyphenyl)-p-aminobenzamide HCl |
| CAS Number | 109651-02-7 |
| Molecular Formula | C₁₅H₁₆N₂O₂[1][2] · HCl |
| Molecular Weight | 292.76 g/mol (salt); 256.30 g/mol (free base) |
| Structural Class | Benzanilide; Di-substituted benzene; Primary aromatic amine |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~4.1 (Aniline nitrogen), ~14 (Amide nitrogen) |
Structural Pharmacophore Analysis
The molecule is composed of three distinct functional domains that drive its biological interactions:[1]
-
Benzamide Linker: A rigid spacer that mimics peptide bonds, crucial for binding in the active sites of proteases and deacetylases.[1]
-
4-Ethoxy Phenyl Group (Phenetidine Moiety): A lipophilic domain that enhances membrane permeability and provides hydrophobic interactions (similar to the analgesic Phenacetin ).[1]
-
4-Amino Group (PABA Moiety): A polar, basic handle that serves as a hydrogen bond donor or a site for zinc-binding group (ZBG) attachment in metalloenzyme inhibitors.[1]
Biological Activity & Mechanisms of Action[6][10]
Anti-Inflammatory & Analgesic Potential
The structural homology of the N-(4-ethoxyphenyl) moiety to Phenacetin and Paracetamol suggests intrinsic analgesic activity.[1] Unlike acetanilides, the benzamide linkage is more resistant to enzymatic hydrolysis, potentially altering the metabolic profile and reducing the formation of toxic quinone imines.[1]
-
Mechanism: Modulation of cyclooxygenase (COX) pathways and suppression of pro-inflammatory cytokine release (TNF-α, IL-6).[1]
-
Target: Peripheral pain receptors and inflammatory mediators.[1]
Epigenetic Modulation (HDAC & SIRT)
Benzanilides are "privileged scaffolds" in the design of epigenetic modulators.[1]
-
HDAC Inhibition: The 4-amino group can be derivatized to form hydroxamic acids or used directly as a surface-recognition cap group for Class I HDAC inhibitors (e.g., Entinostat analogs).[1]
-
SIRT1 Activation: N-aryl benzamides have been identified as potential Sirtuin 1 (SIRT1) activators, which regulate cellular aging and metabolic homeostasis.[1]
Antimicrobial & Spasmolytic Activity
Recent studies on benzanilide libraries indicate broad-spectrum bioactivity:
-
Spasmolytic: Inhibition of smooth muscle contraction via calcium channel blockade.[1]
-
Antimicrobial: Disruption of bacterial cell membranes or inhibition of bacterial dihydrofolate reductase (due to PABA similarity).[1]
Visualization: Mechanism of Action Pathways
The following diagram illustrates the divergent signaling pathways modulated by benzanilide scaffolds.
Caption: Divergent pharmacological pathways of the aminobenzanilide scaffold, targeting inflammatory enzymes (COX) and epigenetic regulators (HDAC).[1]
Experimental Protocols
Chemical Synthesis (Amide Coupling)
Objective: Synthesize high-purity 4-amino-N-(4-ethoxyphenyl)benzamide from precursors.
Reagents:
-
4-Nitrobenzoic acid (Precursor A)[1]
-
p-Phenetidine (4-ethoxyaniline) (Precursor B)[1]
-
Thionyl Chloride (SOCl₂) or EDC/HOBt[1]
-
Stannous Chloride (SnCl₂) or H₂/Pd-C (for reduction)[1]
Workflow:
-
Activation: Reflux 4-nitrobenzoic acid (1 eq) with SOCl₂ (3 eq) for 2 hours. Evaporate excess SOCl₂ to obtain 4-nitrobenzoyl chloride.[1]
-
Coupling: Dissolve p-phenetidine (1.1 eq) in dry DCM/Pyridine. Add acid chloride dropwise at 0°C. Stir at RT for 4 hours.
-
Isolation: Wash with 1M HCl, then Sat. NaHCO₃. Recrystallize the intermediate (4-nitro-N-(4-ethoxyphenyl)benzamide).
-
Reduction: Dissolve intermediate in Ethanol. Add SnCl₂[1]·2H₂O (5 eq) and reflux for 3 hours (or Hydrogenate with Pd/C).
-
Salt Formation: Cool, filter, and treat the filtrate with HCl in dioxane to precipitate the target hydrochloride salt.[1]
In Vitro Cell Viability Assay (MTT)
Objective: Determine the cytotoxicity (IC₅₀) of the compound in cancer cell lines (e.g., HeLa or MCF-7) to assess potential antiproliferative activity.[1]
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24h.
-
Treatment: Dissolve 4-amino-N-(4-ethoxyphenyl)benzamide HCl in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to cells.
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
References
-
Benzanilide Scaffold Utility: Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR.[1] (2008).[1][3] PubMed.[1] Link
-
Antimicrobial Activity: Synthesis, characterization and evaluation of biological activities of benzanilide derivatives.[1][4] (2025).[1][4] ResearchGate. Link
-
Epigenetic Modulators: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022).[1] MDPI.[1] Link[1]
-
Chemical Structure Data: 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride (CAS 109651-02-7).[1] Santa Cruz Biotechnology.[1] Link[1]
